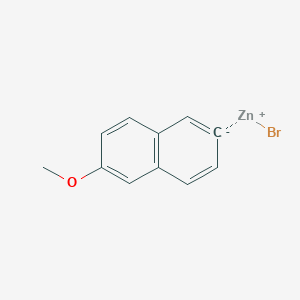

6-Methoxy-2-naphthylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);6-methoxy-2H-naphthalen-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUIGDZEMHTXQV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 2 Naphthylzinc Bromide

Precursor Synthesis and Halogenation

The foundational step in generating 6-Methoxy-2-naphthylzinc bromide is the synthesis of the halogenated precursor, 2-Bromo-6-methoxynaphthalene (B28277). This is achieved through carefully controlled bromination and methylation reactions.

Preparation of 2-Bromo-6-methoxynaphthalene

The preparation of 2-Bromo-6-methoxynaphthalene is a critical step that can be approached via different synthetic routes, primarily involving the bromination and methylation of naphthol derivatives.

While direct bromination of 6-methoxy-2-naphthol is not the commonly cited pathway, the synthesis of the key intermediate, 6-bromo-2-naphthol, is well-established starting from 2-naphthol (also known as β-naphthol). This process involves a two-step sequence of dibromination followed by selective reduction.

Initially, 2-naphthol is treated with bromine in a solvent such as glacial acetic acid. orgsyn.org This reaction leads to the formation of 1,6-dibromo-2-naphthol. orgsyn.org Following the bromination, a selective reduction (hydrodebromination) is performed to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. orgsyn.orggoogle.com Common reducing agents for this step include tin metal in the presence of hydrochloric acid or an alkali metal sulfite. orgsyn.orggoogle.comprepchem.com

An alternative approach involves the bromination of 2-methoxynaphthalene. This substrate can be brominated using a solution of bromine in acetic or propionic acid to yield 1,6-dibromo-2-methoxynaphthalene. This intermediate is then selectively debrominated, often without isolation, by adding metallic iron to produce 2-bromo-6-methoxynaphthalene directly. googleapis.com

Once 6-bromo-2-naphthol is obtained, the next step is the methylation of the hydroxyl group to form 2-bromo-6-methoxynaphthalene. Several methods exist for this transformation, utilizing different methylating agents. tandfonline.com

Commonly used reagents include dimethyl sulfate and methyl halides such as methyl bromide and methyl chloride. tandfonline.com However, due to the toxicity and environmental concerns associated with these traditional reagents, alternative, more benign methylating agents have been developed. tandfonline.com Dimethyl carbonate (DMC), for example, serves as an environmentally friendly substitute, with carbon dioxide and methanol as the only by-products. tandfonline.com The reaction with DMC can be carried out at elevated temperatures (around 130-135°C) in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium chloride. tandfonline.com

| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Dimethyl Sulfate | Presence of a base (e.g., NaOH) | Effective and commonly used | High toxicity and carcinogenic risk tandfonline.com |

| Methyl Bromide | Solvent (e.g., butanol), base (e.g., NaOH), 35-70°C google.com | Effective methylation | Gaseous at room temperature, limited utility tandfonline.com |

| Dimethyl Carbonate (DMC) | Base (e.g., K₂CO₃), phase-transfer catalyst, ~135°C tandfonline.com | Environmentally benign, by-products are easily removed tandfonline.com | Requires higher temperatures |

After synthesis, 2-bromo-6-methoxynaphthalene must be purified. Common laboratory techniques for purification include recrystallization from solvents like ethanol, isobutanol, or n-heptane. googleapis.comtandfonline.com Distillation under reduced pressure is another effective method for purification. orgsyn.org The purity of the final product is often verified using High-Performance Liquid Chromatography (HPLC). tandfonline.com

The structure and identity of the purified 2-bromo-6-methoxynaphthalene are confirmed through various analytical methods. The melting point of the compound is typically reported in the range of 101.5–106°C. googleapis.comorgsyn.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 3.89 | Singlet, 3H (-OCH₃) |

| ¹H | 7.07 - 7.89 | Multiplet, 6H (Aromatic protons) |

| ¹³C | 55.3 | -OCH₃ carbon |

| ¹³C | 105.7 - 157.9 | Aromatic and bromo-substituted carbons |

Generation of 6-Methoxy-2-naphthylmetal Intermediates

Organometallic intermediates are pivotal in extending the synthetic utility of 2-bromo-6-methoxynaphthalene. The Grignard reagent is a primary example of such an intermediate.

Formation of 6-Methoxy-2-naphthylmagnesium Bromide (Grignard Reagent)

The formation of the Grignard reagent, 6-methoxy-2-naphthylmagnesium bromide, is achieved by reacting 2-bromo-6-methoxynaphthalene with magnesium metal. orgsyn.org This reaction must be conducted under anhydrous (perfectly dry) conditions, as Grignard reagents readily react with water. orgsyn.org

The procedure typically involves adding 2-bromo-6-methoxynaphthalene to magnesium turnings in an anhydrous ether solvent, with tetrahydrofuran (B95107) (THF) being preferred over diethyl ether due to the higher solubility of the aryl bromide. orgsyn.org The reaction is often initiated with a small crystal of iodine. The mixture is heated to start the reaction, which is characterized by spontaneous boiling (reflux). Once the Grignard reagent is formed, the resulting dark solution can be used in subsequent reactions, such as the transmetalation to form the corresponding organozinc compound. orgsyn.org

Direct Insertion of Activated Zinc into 2-Bromo-6-methoxynaphthalene

An alternative and more direct route to this compound involves the direct oxidative addition of activated zinc into the carbon-bromine bond of 2-bromo-6-methoxynaphthalene. This method bypasses the need for the pre-formation of a Grignard reagent.

Standard zinc metal is generally not reactive enough to directly react with aryl bromides under mild conditions. Highly reactive zinc, such as Rieke® Zinc, is required for this transformation. Rieke® Zinc is a fine, black powder of zerovalent zinc that is prepared by the reduction of a zinc salt, typically ZnCl₂, with a reducing agent like lithium naphthalenide. This form of zinc has a high surface area and is free of the passivating oxide layer, making it significantly more reactive. The use of Rieke® Zinc allows the oxidative addition to proceed under milder conditions and with a broader range of substrates compared to standard zinc dust.

| Reagent | Description | Function |

| Rieke® Zinc | Highly reactive, fine powder of zerovalent zinc. | Facilitates the direct oxidative addition into the C-Br bond. |

| 2-Bromo-6-methoxynaphthalene | Aryl bromide substrate. | Provides the organic framework for the organozinc reagent. |

| Anhydrous THF | Aprotic polar solvent. | Solubilizes the reactants and the organozinc product. |

A significant advantage of using direct insertion with Rieke® Zinc is its excellent functional group tolerance. Organozinc reagents are generally less reactive and more selective than their Grignard or organolithium counterparts. This allows for the synthesis of functionalized organozinc compounds without the need for protecting groups. The direct insertion method using Rieke® Zinc is compatible with a variety of functional groups such as esters, nitriles, and amides, which would be reactive towards Grignard reagents. This makes it a more versatile method for the synthesis of complex molecules.

Transmetalation to this compound

Transmetalation is a fundamental process in the synthesis of this compound, particularly when starting from a more reactive organometallic precursor. The most common transmetalation route involves the reaction of a pre-formed organomagnesium or organolithium compound with a zinc halide.

As previously discussed in the context of Grignard reagents, the addition of a zinc halide to a solution of 6-methoxy-2-naphthylmagnesium bromide results in the exchange of the magnesium for zinc, yielding the desired this compound and a magnesium dihalide byproduct.

Transmetalation from 6-Methoxy-2-naphthylmagnesium Bromide with Zinc(II) Halides

A common and straightforward method for the preparation of this compound is the transmetalation of the corresponding Grignard reagent, 6-methoxy-2-naphthylmagnesium bromide, with a zinc(II) halide, typically zinc bromide (ZnBr₂). This reaction involves the exchange of the magnesium metal in the Grignard reagent for zinc.

The initial step is the formation of the Grignard reagent itself. This is typically achieved by reacting 6-bromo-2-methoxynaphthalene with magnesium turnings in an ethereal solvent, such as tetrahydrofuran (THF) orgsyn.org. The use of THF is advantageous as it facilitates the dissolution of the aryl bromide and solvates the resulting Grignard reagent orgsyn.org. The reaction is often initiated with a small crystal of iodine and gentle heating to ensure the activation of the magnesium surface.

Once the formation of 6-methoxy-2-naphthylmagnesium bromide is complete, a solution of anhydrous zinc bromide in THF is added to the reaction mixture. The transmetalation reaction is generally rapid and results in the formation of this compound and magnesium bromide as a byproduct researchgate.netreddit.com.

General Reaction Scheme:

Grignard Formation: 6-Methoxy-2-bromonaphthalene + Mg --(THF)--> 6-Methoxy-2-naphthylmagnesium bromide

Transmetalation: 6-Methoxy-2-naphthylmagnesium bromide + ZnBr₂ --(THF)--> this compound + MgBr₂

Electrochemical Methods for Arylzinc Halide Preparation

Electrochemical synthesis offers a powerful and increasingly popular alternative for the preparation of arylzinc halides, avoiding the need for pre-formed organometallic reagents like Grignard reagents. This method is particularly useful for the synthesis of functionalized organozinc compounds due to its mild reaction conditions.

The nickel-catalyzed electrolytic reduction of aryl halides is an efficient method for the synthesis of arylzinc species. In this process, a sacrificial zinc anode is used in an undivided cell containing the aryl halide, a nickel catalyst, and a suitable solvent and electrolyte organic-chemistry.org. The reduction of the aryl halide occurs at the cathode, leading to the formation of the arylzinc halide.

This electrochemical approach is compatible with a variety of functional groups and can be applied to both aryl bromides and chlorides acs.orgchemrxiv.org. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the organozinc product.

Representative Arylzinc Halides Prepared by Nickel-Catalyzed Electrolysis:

| Aryl Halide Precursor | Catalyst | Solvent | Yield (%) |

| 4-Bromobenzonitrile | NiBr₂(bpy) | DMF | 85 |

| 4-Chlorobenzonitrile | NiBr₂(bpy) | DMF | 70 |

| Methyl 4-bromobenzoate | NiBr₂(bpy) | DMF | 90 |

| 4-Bromoacetophenone | NiBr₂(bpy) | DMF | 82 |

| 2-Chloropyridine | NiBr₂(bpy) | DMF | 75 |

This table is a representative example based on the general scope of the reaction described in the literature and does not represent specific data for this compound.

The mechanism of the nickel-catalyzed electrochemical formation of arylzinc halides involves a series of steps that begin with the reduction of the nickel(II) catalyst at the cathode.

Reduction of Ni(II) to Ni(0): The Ni(II) complex, often a bipyridine complex, is electrochemically reduced to a highly reactive Ni(0) species at the cathode.

Oxidative Addition: The electrogenerated Ni(0) species undergoes oxidative addition with the aryl halide (ArX) to form an arylnickel(II) intermediate (ArNiX).

Reduction of Arylnickel(II): The ArNiX species is then reduced at the cathode to a more reactive arylnickel(I) species (ArNi).

Transmetalation: The arylnickel(I) species reacts with zinc(II) ions, which are generated from the sacrificial zinc anode, in a transmetalation step. This step forms the desired arylzinc halide (ArZnX) and regenerates the nickel catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle allows for the continuous generation of the arylzinc reagent from the aryl halide precursor under mild electrochemical conditions.

Preparation and Handling of this compound Solutions

The utility of this compound in synthetic applications is highly dependent on the proper preparation and handling of its solutions. Factors such as the choice of solvent and careful analytical monitoring are crucial for ensuring the reagent's stability and reactivity.

Solvent Systems for Reagent Stability and Reactivity

The choice of solvent is critical in the preparation and subsequent reactions of organozinc reagents. Ethereal solvents, particularly tetrahydrofuran (THF), are commonly employed for the synthesis of arylzinc halides via transmetalation from Grignard reagents orgsyn.org. THF is effective at solvating both the Grignard reagent and the resulting organozinc compound, which helps to maintain a homogeneous reaction mixture orgsyn.org. The stability of organozinc reagents in THF can be further enhanced by the presence of lithium salts, such as lithium chloride, which can form more stable and soluble "ate" complexes nih.gov.

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to accelerate the formation of organozinc reagents from aryl halides nih.gov. These solvents can enhance the rate of oxidative addition of the aryl halide to the zinc surface nih.govnih.gov. However, the coordination of these solvents to the zinc center can also influence the reactivity of the organozinc reagent. For electrochemical preparations, DMF is a commonly used solvent organic-chemistry.org.

The structure of the organozinc species in solution is solvent-dependent. For instance, in THF, organozinc halides can exist in equilibrium with their diorganozinc and zinc dihalide counterparts through the Schlenk equilibrium. The addition of strongly coordinating solvents like DMSO can lead to the formation of distinct solvent-complexed organozinc species that are observable by NMR spectroscopy nih.govdigitellinc.com.

Analytical Control of Reagent Formation (excluding basic identification data)

Careful analytical control is necessary to monitor the formation of this compound and to determine its concentration accurately before use in subsequent reactions.

One common method for monitoring the progress of the reagent's formation is to quench small aliquots of the reaction mixture with an electrophile, such as iodine, and then analyze the resulting products by gas chromatography (GC) nih.gov. This allows for the quantification of the unreacted aryl bromide and the formation of the corresponding aryl iodide, providing an indirect measure of the organozinc reagent's yield.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the formation of organozinc reagents. ¹H NMR can be used to observe the disappearance of the starting aryl halide and the appearance of new signals corresponding to the arylzinc species escholarship.orguci.edu. In some cases, the organozinc product itself can be directly observed and quantified by NMR nih.govorgsyn.org.

Once the formation of the organozinc reagent is deemed complete, its concentration is typically determined by titration. A widely used method is iodometric titration. This involves adding a standardized solution of iodine in an appropriate solvent (often THF) to a known volume of the organozinc solution until a persistent iodine color is observed, indicating that all of the organozinc reagent has reacted. The presence of lithium chloride can help to keep the reaction mixture homogeneous during the titration, leading to a sharper endpoint nih.gov.

Reactivity and Mechanistic Understanding of 6 Methoxy 2 Naphthylzinc Bromide

Fundamental Reactivity Patterns of Arylzinc Bromides

Arylzinc bromides (ArZnBr) belong to the class of organozinc compounds, which were among the first organometallic compounds ever synthesized. wikipedia.org The chemical behavior of these reagents is dictated by the nature of the carbon-zinc bond. Due to the difference in electronegativity between carbon (2.55) and zinc (1.65), the C-Zn bond is polar covalent, with a significant partial negative charge residing on the carbon atom. wikipedia.org This polarization makes the aryl group a nucleophilic species, capable of attacking a wide range of electrophilic centers.

The general reactivity of arylzinc halides is considered moderate. wikipedia.org This characteristic is advantageous as it allows for reactions to proceed in the presence of sensitive functional groups such as esters, nitriles, and ketones, which would be incompatible with more reactive organometallics. rsc.org The formation of arylzinc reagents typically occurs through the oxidative addition of zinc metal into the carbon-halogen bond of an aryl halide. wikipedia.orgacs.org This process can be facilitated by activating the zinc metal with reagents like iodine or by employing electrochemical methods. rsc.orgorganic-chemistry.org Kinetic studies on the formation of organozinc bromides from organic bromides suggest that the rate-determining step is an electron transfer from the zinc metal to the organic halide. acs.org

In the specific case of 6-Methoxy-2-naphthylzinc bromide, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the naphthalene (B1677914) ring is expected to increase the electron density of the aromatic system. This electronic enrichment can influence the compound's reactivity, potentially increasing its nucleophilicity compared to unsubstituted arylzinc halides.

Role in Carbon-Carbon Bond Formation

The primary utility of this compound and related arylzinc compounds is as nucleophilic partners in carbon-carbon bond-forming reactions. They are particularly prominent in transition-metal-catalyzed cross-coupling reactions.

As effective nucleophiles, arylzinc halides react with a variety of carbon-based electrophiles. These reactions are central to the synthesis of substituted aromatic compounds, including ketones and biaryls.

The reaction between an arylzinc reagent and an acyl chloride is a direct method for the synthesis of aryl ketones. This transformation, often referred to as a Negishi-type acylation, typically requires a transition metal catalyst, such as palladium or copper, to proceed efficiently. rsc.orgacs.org The reaction couples the nucleophilic aryl group from the organozinc compound with the electrophilic carbonyl carbon of the acyl chloride, eliminating the zinc halide and the chloride ion.

A related and highly efficient method for ketone synthesis is the Fukuyama coupling, which utilizes a thioester as the electrophile. wikipedia.org This protocol is renowned for its exceptional chemoselectivity, tolerating a wide array of functional groups. wikipedia.org The general transformation showcases the versatility of organozinc reagents in ketone synthesis.

Table 1: Generalized Scheme for Ketone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Arylzinc Bromide (ArZnBr) | Acyl Chloride (RCOCl) | Pd or Cu catalyst | Aryl Ketone (ArCOR) |

| Arylzinc Bromide (ArZnBr) | Thioester (RCOS-Alkyl) | Pd catalyst | Aryl Ketone (ArCOR) |

The palladium- or nickel-catalyzed cross-coupling of organozinc compounds with organic halides, known as the Negishi coupling, is a cornerstone of modern synthetic chemistry. This reaction allows for the formation of C(sp²)-C(sp³) bonds (from aryl halides) and C(sp²)-C(sp²) bonds (from alkyl halides).

The coupling of an arylzinc bromide, such as this compound, with an aryl halide (iodide, bromide, or triflate) produces a biaryl structure. This reaction is a powerful tool for constructing complex aromatic systems. Similarly, reacting an arylzinc bromide with an alkyl halide yields an alkylated arene. organic-chemistry.org The success of these reactions often hinges on the choice of catalyst and ligands. For instance, palladium catalysts bearing biarylphosphine ligands have been shown to be highly effective in the Negishi coupling of alkylzinc halides with aryl bromides and chlorides. organic-chemistry.org These reactions exhibit broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Table 2: Examples of Negishi Cross-Coupling Reactions

| Organozinc Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Secondary Alkylzinc Halide | Aryl Bromide | Pd(OAc)₂ / CPhos | Branched Alkyl-Aryl | organic-chemistry.org |

| Alkylzinc Bromide | Aryl Halide | Ni or Pd catalyst | Functionalized Alkylarene | organic-chemistry.org |

| Arylzinc Pivalate | Alkyl Bromide | Cobalt catalyst | Aryl-Alkyl | researchgate.net |

| Arylzinc Halide | Aryl Halide | Iron-Copper catalyst | Biaryl | researchgate.net |

Reactions with Carbon Electrophiles

Mechanistic Pathways in Organozinc Reactivity

Understanding the mechanisms by which organozinc reagents are formed and participate in reactions is crucial for optimizing existing methods and developing new transformations. Oxidative addition is a key mechanistic step in both the synthesis of the organozinc reagent itself and in the catalytic cycles of its subsequent cross-coupling reactions. wikipedia.org

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal center's coordination number and formal oxidation state increase, typically by two. wikipedia.orgumb.edu

The formation of this compound from its precursor, 6-methoxy-2-bromonaphthalene, is a prime example of oxidative addition. In this step, the zinc metal (in oxidation state 0) inserts into the carbon-bromine bond. The zinc is oxidized to Zn(II), and the organozinc reagent is formed. wikipedia.org Studies on the reaction of zinc with organic bromides indicate that this process is not a simple concerted insertion but likely proceeds through a mechanism involving single electron transfer (ET) from the metal surface to the organic halide, forming radical intermediates. acs.org

In the context of a Negishi cross-coupling reaction, a second and distinct oxidative addition step occurs within the catalytic cycle. The cycle typically begins with a low-valent transition metal complex, such as palladium(0). This Pd(0) species undergoes oxidative addition with the organic halide (e.g., an aryl bromide), breaking the C-Br bond and forming a new Pd(II) complex. This is followed by transmetalation with the organozinc reagent (ArZnBr) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The rate of reaction in some nickel-catalyzed reductive couplings has been shown to have an inverse dependence on the aryl halide concentration, suggesting that oxidative addition is not the turnover-frequency-determining step in those specific systems. nih.govacs.org

Transmetalation Steps with Transition Metal Catalysts

Transmetalation is a critical step in the catalytic cycle of Negishi cross-coupling, involving the transfer of the organic group from the organozinc compound to the transition metal catalyst, typically a palladium(II) complex. This step regenerates the active catalyst and forms a diorganopalladium(II) intermediate, which then proceeds to the final bond-forming step. The nature of the organozinc species, the palladium catalyst, and the reaction conditions all significantly influence the efficiency of transmetalation.

For aryl-zinc reagents like this compound, the transmetalation process is generally believed to proceed through an associative mechanism. acs.orgfigshare.com This involves the coordination of the organozinc species to the palladium center, forming a transient, higher-coordinate palladium intermediate before the aryl group is transferred. The electron-donating nature of the methoxy group on the naphthyl ring in this compound is expected to increase the nucleophilicity of the naphthyl group, thereby facilitating its transfer to the electrophilic palladium(II) center.

Recent studies have shown that the electronic properties of substituents on the arylpalladium complex can have counterintuitive effects on the transmetalation rate. acs.orgfigshare.com Competition experiments and DFT calculations have revealed that electron-donating groups on the palladium-bound aryl group can accelerate the transmetalation step. acs.orgfigshare.com This is attributed to the destabilization of the transition state by charge accumulation at the palladium center when electron-withdrawing groups are present. acs.orgfigshare.com

However, the transmetalation step is not always straightforward and can be complicated by side reactions. Secondary transmetalations, where two organic groups are exchanged between palladium and zinc, can lead to the formation of undesired homocoupling products. acs.org The relative rates of the desired (halide-for-carbon) and undesired (carbon-for-carbon) transmetalation processes are influenced by the specific ligands, substrates, and reaction conditions. acs.org

Reductive Elimination Pathways

Reductive elimination is the final, irreversible step in the catalytic cycle, where the two organic groups on the diorganopalladium(II) intermediate couple to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. The efficiency of this step is crucial for achieving high yields and preventing side reactions.

The structure of the diorganopalladium(II) intermediate, particularly the nature of the ancillary ligands, plays a pivotal role in the rate of reductive elimination. Bulky and electron-rich phosphine (B1218219) ligands are known to accelerate this step by promoting the formation of a three-coordinate intermediate, which is more prone to reductive elimination. For instance, biaryldialkylphosphine ligands like CPhos have been shown to effectively promote the reductive elimination of C(sp³)-C(sp²) bonds, minimizing undesired side reactions like β-hydride elimination. nih.gov

In the context of this compound coupling reactions, the intermediate formed after transmetalation would be a (6-methoxy-2-naphthyl)(aryl')palladium(II) complex. The electronic and steric properties of both the naphthyl group and the other coupling partner, as well as the supporting ligands, will dictate the facility of the C-C bond formation. The use of ligands that can induce faster reductive elimination is highly desirable to prevent competing processes, such as the exchange of aryl groups on the palladium intermediate, which can lead to product scrambling. acs.org

Radical Mechanisms in Specific Transformations

While the majority of palladium-catalyzed Negishi cross-coupling reactions are believed to proceed via a two-electron, polar mechanism involving oxidative addition, transmetalation, and reductive elimination, the potential for radical pathways exists under certain conditions. Single-electron transfer (SET) processes can initiate radical-chain mechanisms, particularly with certain catalysts or substrates.

However, for the cross-coupling of standard aryl halides with organozinc reagents like this compound under typical palladium catalysis, radical mechanisms are not generally considered to be the primary pathway. The well-established, predictable outcomes and stereospecificity of many Negishi reactions are more consistent with a concerted, two-electron reductive elimination step. The involvement of radical intermediates would likely lead to a loss of stereochemical information and the formation of a broader range of side products, which is not typically observed in these reactions when they are well-optimized.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. These studies provide detailed insights into the energetics of reaction pathways, the structures of intermediates and transition states, and the influence of various factors on reactivity and selectivity.

DFT calculations have been instrumental in understanding the mechanistic intricacies of Negishi cross-coupling reactions. Studies on model aryl-aryl coupling systems have corroborated experimental findings, confirming that an associative mechanism for transmetalation is energetically more favorable than a dissociative one. acs.orgfigshare.com These calculations can map out the entire energy profile of the catalytic cycle, identifying the rate-determining step and the barriers for competing pathways.

For a reaction involving this compound, DFT could be used to quantify the electronic effect of the methoxy group on the transmetalation and reductive elimination steps. By comparing the calculated activation energies for the reaction with and without the methoxy substituent, a quantitative understanding of its accelerating effect could be achieved. DFT studies have also been used to probe the impact of different ligands and additives on the reaction energetics, guiding the rational design of more efficient catalytic systems. acs.org

A key strength of computational studies is the ability to model the geometry of fleeting transition states and unstable intermediates that are difficult or impossible to observe experimentally. For the Negishi coupling, DFT has been used to visualize the three-centered transition state of the associative transmetalation step, providing a clear picture of the bond-forming and bond-breaking processes. acs.orgfigshare.com

Analysis of the calculated structures of intermediates, such as the diorganopalladium(II) complex formed after transmetalation, can reveal important details about ligand-metal interactions and steric crowding. For instance, modeling the complex bearing the 6-methoxy-2-naphthyl group would allow for an assessment of how this relatively bulky group influences the geometry around the palladium center and the subsequent reductive elimination step. Natural population analysis and other computational tools can further dissect the electronic structure of these intermediates, explaining the observed reactivity patterns. acs.orgfigshare.com

Ligand Effects on Reactivity and Selectivity

The choice of ligand is arguably one of the most critical parameters in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. Ligands modulate the electronic and steric environment of the metal center, thereby influencing every elementary step of the catalytic cycle.

In the context of Negishi couplings with reagents like this compound, ligands perform several crucial functions:

Stabilize the Palladium(0) Catalyst: Ligands prevent the aggregation of palladium nanoparticles, maintaining the homogeneity and activity of the catalyst.

Facilitate Oxidative Addition: The ligand influences the rate of oxidative addition of the aryl halide to the palladium(0) center.

Promote Transmetalation: The ligand's steric and electronic properties can affect the ease with which the organozinc reagent approaches the palladium(II) center and transfers its organic group.

Control Reductive Elimination: Bulky, electron-donating ligands are known to accelerate reductive elimination, often leading to higher yields and cleaner reactions by outcompeting side reactions. nih.gov

A variety of phosphine-based ligands have been successfully employed in Negishi couplings. For instance, biarylphosphine ligands such as S-Phos and CPhos have demonstrated high efficacy, particularly in challenging couplings. uni-muenchen.denih.gov Catalysts like Pd(dppe)Cl₂ and Pd(dppf)Cl₂ are also commonly used. researchgate.net The table below summarizes the performance of different ligand classes in related Negishi cross-coupling reactions, providing a basis for selecting an appropriate ligand for reactions involving this compound.

| Ligand Type | Key Features | Typical Application | Reference(s) |

| Monodentate Biarylphosphines (e.g., SPhos, CPhos) | Bulky and electron-rich. | General and challenging Negishi couplings, including those with sterically hindered substrates. | uni-muenchen.denih.govnih.gov |

| Bidentate Phosphines (e.g., dppe, dppf) | Form stable chelate complexes with palladium. | General Negishi couplings, often providing good stability to the catalyst. | researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust catalysts. | Used for coupling of less reactive aryl chlorides. | organic-chemistry.org |

| Triphenylphosphine (PPh₃) | A classical, versatile, and widely used ligand. | General purpose, though sometimes less effective than more modern ligands for difficult couplings. | nih.govorgsyn.org |

The choice of ligand must be carefully optimized for each specific reaction, as a ligand that is optimal for one substrate combination may not be for another. The presence of the methoxy group and the naphthyl core in this compound will have specific steric and electronic demands that need to be matched by the chosen ligand to achieve maximum efficiency.

Influence of Ancillary Ligands on Catalyst Performance

In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, ancillary ligands play a multifaceted role. wikipedia.org They are not merely spectators but are intimately involved in the catalytic cycle, influencing the solubility and stability of the catalyst and modulating its reactivity. tcichemicals.comreddit.com The performance of a catalyst in reactions involving an organozinc reagent like this compound is largely dependent on the electronic and steric properties of the ancillary ligands, which are most commonly phosphines. tcichemicals.com

The key steps in a palladium-catalyzed Negishi cross-coupling cycle are oxidative addition, transmetalation, and reductive elimination. Ancillary ligands influence each of these steps:

Oxidative Addition: The electronic properties of the ligand are crucial here. Electron-rich ligands (strong σ-donors) increase the electron density on the metal center, which facilitates the oxidative addition of the organic halide to the Pd(0) complex. tcichemicals.com For example, trialkylphosphines are more electron-donating than triarylphosphines and can promote the oxidative addition of less reactive aryl chlorides. tcichemicals.com

Transmetalation: This step involves the transfer of the organic group (e.g., 6-methoxy-2-naphthyl) from the zinc reagent to the palladium center. The lability of the ancillary ligand can affect the rate of this step.

Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst. Sterically bulky ligands are known to promote reductive elimination. tcichemicals.com The size of the ligand, often quantified by its cone angle (for monodentate ligands) or bite angle (for bidentate ligands), creates steric pressure that encourages the formation of the C-C bond and the release of the product. tcichemicals.com

The interplay between these electronic and steric effects is demonstrated in the selection of ligands for specific applications. For challenging couplings, ligands that are both electron-rich and bulky, such as tri-tert-butylphosphine (B79228) or Xantphos, have proven to be highly effective. tcichemicals.com The following table illustrates how the choice of a phosphine ligand can impact the outcome of a representative Negishi coupling reaction between an arylzinc reagent and an aryl bromide, catalyzed by a palladium source.

Table 1: Effect of Ancillary Ligands on a Representative Negishi Coupling Reaction

Reaction: Aryl-ZnBr + Aryl'-Br → Aryl-Aryl'

| Ligand | Ligand Type | Key Characteristics | Typical Yield (%) |

|---|---|---|---|

| Triphenylphosphine (PPh3) | Monodentate Triarylphosphine | Moderately bulky, less electron-donating | Moderate to High |

| Tri(tert-butyl)phosphine (P(t-Bu)3) | Monodentate Trialkylphosphine | Very bulky, strongly electron-donating | High to Excellent |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate Ferrocenylphosphine | Large bite angle, electron-rich | High to Excellent |

| Xantphos | Bidentate Xanthone-based | Very large bite angle, promotes reductive elimination | High to Excellent |

| No Ligand | - | Unstabilized Catalyst | Very Low / Catalyst Decomposition |

Data in this table is illustrative and compiled from general findings in cross-coupling chemistry to show representative trends. tcichemicals.comnih.gov

Stereochemical Control via Chiral Ligands in Related Organozinc Chemistry

When the coupling of an organozinc reagent has the potential to create a new stereocenter, achieving control over the stereochemical outcome is a primary objective. This is accomplished through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. numberanalytics.com The most common strategy involves the use of non-racemic chiral ancillary ligands that coordinate to the metal center. rsc.org

These chiral ligands create a chiral environment, or a "chiral pocket," around the metal atom. numberanalytics.com The substrate molecules must coordinate to the metal within this asymmetric space, and the subsequent bond-forming steps are guided by the steric and electronic influences of the ligand. numberanalytics.com This transfer of chirality from the ligand to the product allows for the synthesis of enantiomerically enriched compounds. numberanalytics.com

While specific studies on asymmetric reactions of this compound are not widely documented, the principles are well-established in related organozinc chemistry. For instance, in the asymmetric addition of organozinc reagents to aldehydes or in asymmetric cross-coupling reactions, chiral ligands are indispensable. sioc-journal.cn

A prominent class of chiral ligands used for this purpose are atropisomeric biaryl diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The axial chirality of the BINAP backbone imposes a highly ordered and asymmetric coordination sphere on the metal catalyst. numberanalytics.com The effectiveness of such a ligand is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer.

The performance of various chiral ligands in a representative asymmetric reaction involving an organozinc reagent is summarized below.

Table 2: Performance of Chiral Ligands in a Representative Asymmetric Organozinc Reaction

Reaction: R-ZnX + Substrate → Chiral Product

| Chiral Ligand | Ligand Class | Typical Enantiomeric Excess (ee %) |

|---|---|---|

| (S)-BINAP | Axially Chiral Diphosphine | >90% |

| (R,R)-Chiraphos | C2-Symmetric Diphosphine | 85-95% |

| (R)-Tol-BINAP | Axially Chiral Diphosphine (Tolyl substituted) | >95% |

| (S,S)-DIOP | Dioxolane-based Diphosphine | 80-90% |

Data is representative of results from asymmetric catalysis literature involving organozinc reagents to illustrate the efficacy of different chiral ligand scaffolds. wikipedia.org

The design and selection of the appropriate chiral ligand are crucial for achieving high stereoselectivity. numberanalytics.com Factors such as the ligand's backbone structure, the nature of the coordinating atoms (e.g., phosphorus, nitrogen), and its steric and electronic profile must be carefully optimized for the specific reaction. numberanalytics.com

Applications of 6 Methoxy 2 Naphthylzinc Bromide in Complex Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, and organozinc reagents like 6-Methoxy-2-naphthylzinc bromide are valuable partners in these transformations. The relatively low toxicity and high functional group tolerance of organozinc compounds make them attractive alternatives to other organometallic reagents. google.comwikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for the formation of C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is integral to the synthesis of numerous complex molecules, including pharmaceuticals and natural products. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The coupling of arylzinc reagents with alkyl halides and pseudohalides (such as tosylates) provides a direct route to the synthesis of alkylated aromatic compounds. While specific data for the reaction of this compound with a wide range of alkyl halides is not extensively documented in dedicated studies, the general principles of Negishi coupling suggest its feasibility. The success of such reactions is often dependent on the choice of palladium catalyst and ligands, which can influence reaction rates and suppress side reactions like β-hydride elimination, particularly when using secondary alkyl halides. organic-chemistry.orgnih.govnih.gov

Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents with Alkyl Halides (Note: This table is based on general findings for arylzinc reagents and serves as a predictive model for the reactivity of this compound, for which specific comprehensive data is not readily available in the searched literature.)

| Entry | Arylzinc Reagent | Alkyl Halide/Pseudohalide | Palladium Catalyst | Ligand | Product | Yield (%) |

| 1 | Phenylzinc chloride | 1-Iodobutane | Pd₂(dba)₃ | PCyp₃ | 1-Phenylbutane | 85 |

| 2 | 4-Tolylzinc chloride | 2-Bromopropane | Pd(OAc)₂ | CPhos | 2-Phenylpropane | 78 |

| 3 | 2-Thienylzinc bromide | 1-Bromopentane | Pd(PPh₃)₄ | - | 2-Pentylthiophene | 90 |

| 4 | 3-Methoxyphenylzinc chloride | Cyclohexyl bromide | Pd-PEPPSI-IPent | - | Cyclohexyl-3-methoxyphenyl | 72 |

Data is hypothetical and illustrative of typical Negishi coupling reactions.

The palladium-catalyzed coupling of this compound with aryl and heteroaryl halides is a key transformation for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in many biologically active molecules and functional materials. The reactivity in these couplings is influenced by the electronic and steric properties of both coupling partners. Electron-rich and sterically unhindered aryl halides are generally good substrates. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivities. organic-chemistry.orgnih.govnih.gov

Table 2: Representative Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents with Aryl/Heteroaryl Halides (Note: This table is based on general findings for arylzinc reagents and serves as a predictive model for the reactivity of this compound, for which specific comprehensive data is not readily available in the searched literature.)

| Entry | Arylzinc Reagent | Aryl/Heteroaryl Halide | Palladium Catalyst | Ligand | Product | Yield (%) |

| 1 | Phenylzinc chloride | 4-Iodotoluene | Pd(PPh₃)₄ | - | 4-Methylbiphenyl | 92 |

| 2 | 4-Methoxyphenylzinc chloride | 2-Bromopyridine | Pd₂(dba)₃ | XPhos | 2-(4-Methoxyphenyl)pyridine | 88 |

| 3 | 3-Fluorophenylzinc bromide | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | 3-Fluoro-4'-nitrobiphenyl | 95 |

| 4 | 2-Naphthylzinc chloride | 3-Chloropyridine | Pd(P(t-Bu)₃)₂ | - | 3-(2-Naphthyl)pyridine | 75 |

Data is hypothetical and illustrative of typical Negishi coupling reactions.

The scope of the Negishi coupling is broad, accommodating a wide range of functional groups. wikipedia.orgorganic-chemistry.org However, limitations exist. Highly sterically hindered substrates can lead to low yields. The presence of acidic protons in the substrates can be problematic, although the use of appropriate bases can mitigate this issue. The preparation of the organozinc reagent itself is a critical step, and the presence of impurities can affect the outcome of the coupling reaction. The synthesis of this compound would typically start from 2-bromo-6-methoxynaphthalene (B28277), which is a known and accessible compound. google.comtandfonline.comtandfonline.comgoogle.comprepchem.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions often proceed through different mechanisms than their palladium counterparts, sometimes involving radical pathways. nih.gov

Nickel(II) complexes are often used as precatalysts in these reactions. These air-stable complexes are reduced in situ to the active Ni(0) species by a reducing agent (e.g., zinc, manganese) or by the organometallic reagent itself. The choice of ligand is critical in stabilizing the active nickel species and promoting the desired catalytic cycle. While specific examples detailing the use of this compound in nickel-catalyzed couplings are scarce in the literature, the general reactivity of arylzinc reagents in such systems is well-established. These reactions are particularly useful for the coupling of less reactive electrophiles like aryl chlorides.

Alkyl-Alkyl Cross-Coupling and Mechanistic Insights

The construction of C(sp³)–C(sp³) bonds through cross-coupling reactions remains a significant challenge in organic synthesis. Nickel catalysis has shown considerable promise in this area, and while specific data for this compound is limited in readily available literature, the general principles of alkyl-alkyl cross-coupling provide a framework for its potential applications. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic investigations into nickel-catalyzed cross-electrophile couplings, which share mechanistic features with Negishi-type reactions, suggest a complex interplay of radical and organometallic intermediates. A common proposed mechanism involves the initial reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex can then undergo oxidative addition with an aryl or alkyl halide. In the case of a Negishi coupling, the subsequent step would be transmetalation with the organozinc reagent, such as this compound, to form a diorganonickel(II) intermediate. This intermediate then undergoes reductive elimination to furnish the cross-coupled product and regenerate the Ni(0) catalyst.

A plausible mechanistic pathway for the cross-coupling of an alkyl bromide with this compound is outlined below:

Step 1: Oxidative Addition: A Ni(0) complex oxidatively adds to the alkyl bromide (R-Br) to form an alkylnickel(II) intermediate (R-Ni(II)-Br).

Step 2: Transmetalation: The 6-methoxy-2-naphthyl group is transferred from the zinc reagent to the nickel center, displacing the bromide and forming a diorganonickel(II) species ((6-MeO-Naphth)-Ni(II)-R).

Step 3: Reductive Elimination: The desired C-C bond is formed as the diorganonickel(II) intermediate reductively eliminates the coupled product, regenerating the Ni(0) catalyst.

Challenges in these reactions include side reactions such as β-hydride elimination from the alkylnickel intermediate and homocoupling of the reaction partners. The choice of ligand is crucial in mitigating these undesired pathways.

Ligand-Based Control in Nickel Catalysis

The ligand coordinated to the nickel center plays a pivotal role in controlling the reactivity, selectivity, and efficiency of the cross-coupling reaction. Different classes of ligands can influence the electronic and steric properties of the catalyst, thereby dictating the course of the reaction.

Nitrogen-based ligands, such as bipyridines and phenanthrolines, are commonly employed in nickel-catalyzed cross-electrophile couplings. These ligands can stabilize the various oxidation states of nickel involved in the catalytic cycle and can influence the rate of key steps like reductive elimination. For instance, sterically demanding ligands can promote reductive elimination over competing pathways like β-hydride elimination.

Phosphine (B1218219) ligands, both monodentate and bidentate, are also widely used. The electronic properties of phosphine ligands, which can be tuned by varying the substituents on the phosphorus atom, can significantly impact the catalytic activity. Electron-rich phosphines can enhance the rate of oxidative addition, while the bite angle of bidentate phosphines can influence the geometry of the nickel complex and, consequently, the selectivity of the reaction.

While specific ligand screening data for the cross-coupling of this compound is not extensively documented in general literature, the following table provides examples of ligands commonly used in nickel-catalyzed cross-coupling reactions that would be relevant for optimizing such a transformation.

| Ligand Type | Specific Example | Potential Role in Catalysis |

| Bidentate Nitrogen Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Stabilizes Ni(0) and Ni(I) intermediates; commonly used in reductive couplings. |

| Tridentate Nitrogen Ligand | Pyridine-2,6-diimine (PDI) derivatives | Can enforce specific geometries and influence selectivity. |

| Monodentate Phosphine Ligand | Tricyclohexylphosphine (PCy₃) | Bulky and electron-rich, promotes oxidative addition and can suppress side reactions. |

| Bidentate Phosphine Ligand | 1,2-Bis(diphenylphosphino)ethane (dppe) | Chelating ligand that can stabilize the catalyst and influence reductive elimination. |

The rational selection of ligands is therefore a critical parameter for achieving high yields and selectivities in the nickel-catalyzed cross-coupling reactions of this compound.

Copper-Promoted Transformations

Copper catalysis offers a complementary approach to palladium and nickel for the formation of carbon-carbon and carbon-heteroatom bonds. Organozinc reagents are known to participate in a variety of copper-mediated reactions.

Cu(I)-Mediated Reactions of Organozinc Reagents

Copper(I) salts are widely used to mediate the reactions of organozinc reagents. The transmetalation of the organic group from zinc to copper generates a more reactive organocopper species. These copper reagents can then participate in a range of transformations, including allylic substitutions, acylations, and cross-coupling reactions. The use of this compound in such reactions would lead to the introduction of the 6-methoxy-2-naphthyl moiety into the target molecule.

Conjugate Additions (Michael Additions)

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. Copper catalysis is particularly effective for this transformation. The reaction of an organozinc reagent like this compound with an enone in the presence of a copper catalyst would proceed via the formation of a copper-naphthyl species, which then adds to the β-position of the Michael acceptor.

The general mechanism involves the formation of a Gilman-type cuprate (B13416276) or a related organocopper species in situ. This species then undergoes a 1,4-addition to the enone, forming a copper enolate. Subsequent protonolysis during workup yields the β-substituted carbonyl compound.

The following table illustrates the potential scope of this reaction with this compound and various Michael acceptors.

| Michael Acceptor | Product Type |

| Cyclohexenone | 3-(6-Methoxy-2-naphthyl)cyclohexanone |

| Methyl vinyl ketone | 4-(6-Methoxy-2-naphthyl)butan-2-one |

| Acrylonitrile | 3-(6-Methoxy-2-naphthyl)propanenitrile |

| Diethyl maleate | Diethyl 2-(6-methoxy-2-naphthyl)succinate |

Synthesis of Naphthalene-Containing Scaffolds and Advanced Intermediates

The 6-methoxynaphthalene unit is a common structural motif in various biologically active compounds and advanced materials. The use of this compound provides a direct and efficient route to incorporate this valuable scaffold.

Precursors for Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties, with applications in materials science. The naphthalene (B1677914) core of this compound can serve as a foundational unit for the construction of more extended polycyclic systems.

Through strategic cross-coupling reactions, the 6-methoxy-2-naphthyl group can be annulated with other aromatic rings to build larger PAHs. For example, a subsequent intramolecular cyclization of a suitably functionalized biaryl system, formed from the cross-coupling of this compound, could lead to the formation of benzo[ghi]fluoranthene (B49607) or other complex polycyclic structures. The methoxy (B1213986) group can also serve as a handle for further transformations or be demethylated to a hydroxyl group, which can direct further functionalization.

The versatility of this compound as a synthetic intermediate opens up avenues for the creation of novel and complex molecular architectures, underscoring its importance in modern organic synthesis.

Construction of Substituted Naphthalene Derivatives

The primary application of this compound in this context lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction allows for the formation of a carbon-carbon bond between the naphthalene core and various organic electrophiles, leading to a diverse array of substituted naphthalene derivatives. While specific examples detailing a broad range of coupling partners for this compound are not extensively documented in publicly available literature, the general principles of the Negishi coupling provide a framework for its potential applications.

In a typical Negishi coupling, this compound would be reacted with an aryl, vinyl, or acyl halide in the presence of a palladium catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Potential Negishi Coupling Reactions of this compound

| Electrophile (R-X) | Catalyst | Product | Potential Application |

| Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | 2-Aryl-6-methoxynaphthalene | Synthesis of biaryl compounds |

| Vinyl Halide (e.g., Vinyl bromide) | Pd(dppf)Cl₂ | 2-Vinyl-6-methoxynaphthalene | Precursor for polymers and further functionalization |

| Acyl Halide (e.g., Benzoyl chloride) | Pd(dba)₂/P(t-Bu)₃ | 2-Acyl-6-methoxynaphthalene | Synthesis of naphthalene-based ketones |

This table represents potential reactions based on the known reactivity of organozinc reagents in Negishi couplings. Specific experimental data for these exact reactions with this compound is limited in the searched sources.

Derivatization to Carboxylic Acids, e.g., 2-(6-Methoxy-2-naphthyl)propionic Acid Precursors

A well-documented and significant application of this compound is in the synthesis of precursors for 2-(6-methoxy-2-naphthyl)propionic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). A key patent describes a process where 6-methoxy-2-naphthylzinc halide (bromide, iodide, or chloride) is reacted with a lower alkyl 2-halopropionate. organic-chemistry.org

This reaction proceeds via a nucleophilic attack of the organozinc reagent on the electrophilic carbon of the 2-halopropionate. The resulting ester, a lower alkyl 2-(6-methoxy-2-naphthyl)propionate, is then hydrolyzed to yield the final carboxylic acid product. organic-chemistry.org

Table 2: Synthesis of 2-(6-Methoxy-2-naphthyl)propionic Acid Precursor

| Reactant 1 | Reactant 2 | Solvent | Product |

| 6-Methoxy-2-naphthylzinc halide | Lower alkyl 2-halopropionate | Inert Solvent | Lower alkyl 2-(6-methoxy-2-naphthyl)propionate |

Source: U.S. Patent 3,663,584 organic-chemistry.org

This synthetic route highlights the utility of this compound in the efficient construction of a crucial pharmaceutical intermediate.

Electrophilic Transformations beyond Cross-Coupling

The nucleophilic nature of this compound extends its reactivity beyond traditional carbon-carbon bond formation in cross-coupling reactions. It can also participate in reactions with various electrophiles, including electrophilic aminating agents and carbonyl compounds.

Electrophilic Amination Reactions

The introduction of a nitrogen-containing functional group onto the naphthalene scaffold can be achieved through electrophilic amination of this compound. While specific examples with this exact reagent are scarce in the reviewed literature, general methodologies for the electrophilic amination of organozinc reagents provide a strong basis for its potential reactivity.

Electrophilic aminating agents such as N-chloroamines, hydroxylamine (B1172632) derivatives, and azides can be employed. The reaction typically involves the attack of the organozinc reagent on the electrophilic nitrogen atom of the aminating agent.

Table 3: Potential Electrophilic Amination Reactions

| Electrophilic Aminating Agent | Product |

| N-Chloro-N-alkylamines | N-Alkyl-6-methoxy-2-naphthylamine |

| O-Acyl-N,N-dialkylhydroxylamines | N,N-Dialkyl-6-methoxy-2-naphthylamine |

| Organic Azides | N-Aryl/Alkyl-6-methoxy-2-naphthylamine (after reduction) |

This table illustrates potential amination reactions based on established methods for organozinc reagents. Specific research findings for these reactions with this compound are not detailed in the available sources.

Carbonyl Additions

This compound can act as a nucleophile in addition reactions to carbonyl compounds, providing a route to secondary and tertiary alcohols containing the 6-methoxy-2-naphthyl moiety. The reaction involves the attack of the naphthylzinc reagent on the electrophilic carbonyl carbon of an aldehyde or a ketone.

Table 4: Potential Carbonyl Addition Reactions

| Carbonyl Compound | Product |

| Aldehyde (R-CHO) | 1-(6-Methoxy-2-naphthyl)-1-alkan-ol |

| Ketone (R-CO-R') | 1-(6-Methoxy-2-naphthyl)-1,1-dialkyl-methanol |

This table outlines the expected products from the addition of this compound to carbonyl compounds, based on the general reactivity of organozinc reagents. Specific examples with detailed yields and conditions were not found in the searched literature.

Addition to Alkynes for Substituted Dienes

In a typical reaction, this compound would add across the triple bond of an alkyne in the presence of a suitable catalyst, such as a zirconium or copper complex. The resulting vinylzinc species could then be quenched with an electrophile or participate in further cross-coupling reactions to yield highly substituted dienes.

Table 5: Potential Addition Reactions to Alkynes

| Alkyne (R-C≡C-R') | Catalyst | Intermediate | Final Product (after quenching) |

| Terminal Alkyne (R-C≡CH) | Zirconium Complex | Vinylzinc species | Substituted Diene |

| Internal Alkyne (R-C≡C-R') | Copper Complex | Vinylzinc species | Tetrasubstituted Diene |

This table illustrates the potential for this compound to be used in the synthesis of substituted dienes via addition to alkynes, based on established organozinc chemistry. Detailed research findings for this specific application were not identified in the searched sources.

Advanced Topics and Future Directions in 6 Methoxy 2 Naphthylzinc Bromide Research

Chemo- and Regioselectivity in Complex Substrate Environments

In the synthesis of complex molecules, achieving high chemo- and regioselectivity is paramount. This is particularly true when multiple reactive sites are present on a substrate. The Negishi coupling, a key reaction involving 6-methoxy-2-naphthylzinc bromide, is known for its high functional group tolerance. researchgate.net However, when a substrate contains multiple electrophilic sites, such as different halogen atoms or triflates, controlling the regioselectivity of the coupling reaction becomes a significant challenge.

Research in this area focuses on the ligand and catalyst system to direct the reaction to the desired position. For instance, in substrates containing both a chloro and a triflate group, the choice of phosphine (B1218219) ligand on the palladium catalyst can determine which group reacts. nih.gov Computational studies have shown that the electronic properties of the ligand influence the orbital interactions during the oxidative addition step, thereby controlling which carbon-halogen or carbon-oxygen bond is activated. nih.gov While specific studies on this compound are limited, research on similar aryl zinc reagents demonstrates that careful tuning of the palladium catalyst and ligands can achieve high regioselectivity in the coupling with polyhalogenated arenes. researchgate.net

Future research will likely focus on developing catalyst systems that can differentiate between even more similar reactive sites, enabling the selective functionalization of complex polyhalogenated aromatic and heteroaromatic compounds with the 6-methoxy-2-naphthyl moiety.

Development of Greener Synthetic Routes and Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For reactions involving this compound, this translates to several key areas of development. One major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. Research has shown that Negishi couplings can be successfully carried out in water using surfactants to create micelles that act as nanoreactors. organic-chemistry.org This approach not only reduces the use of volatile organic compounds but can also lead to enhanced reaction rates and catalyst efficiency.

Another avenue for greener synthesis is the development of more sustainable methods for preparing the organozinc reagent itself. The traditional synthesis from 6-bromo-2-methoxynaphthalene and activated zinc metal can be improved by using catalytic amounts of activating agents or by employing electrochemical methods. nih.gov

Immobilization and Flow Chemistry Applications for Enhanced Sustainability

The use of immobilized catalysts is particularly well-suited for continuous flow chemistry. In a flow reactor, the substrate solution is passed through a column packed with the immobilized catalyst. This setup allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity of the product. Furthermore, flow systems can be easily scaled up and integrated into automated synthesis platforms. While the application of immobilized catalysts and flow chemistry has been demonstrated for various palladium-catalyzed cross-coupling reactions, specific examples utilizing this compound are still an area of active development.

Expanding the Scope of Compatible Functional Groups

A significant advantage of organozinc reagents like this compound is their high tolerance for a wide range of functional groups. researchgate.net This allows for the coupling of complex molecules without the need for extensive protecting group strategies. Research continues to expand the scope of compatible functional groups, particularly those that are sensitive to other organometallic reagents.

| Functional Group | Compatibility | Notes |

| Ester | ✓ | Generally well-tolerated. researchgate.net |

| Ketone | ✓ | Compatible under mild conditions. researchgate.net |

| Aldehyde | ✓ | Can be tolerated with careful catalyst selection. |

| Nitrile | ✓ | Generally compatible. researchgate.net |

| Amide | ✓ | Unprotected amides are tolerated under specific conditions. researchgate.net |

| Nitro | ✓ | Can be compatible, but may require specific catalysts. |

| Ether | ✓ | Generally inert to the reaction conditions. |

| Amine | ✓ | Protected amines are well-tolerated; some free amines are also compatible. |

| Alcohol | ✓ | Can be tolerated, but may require protection in some cases. |

| Halogen (Cl, Br, I) | ✓ | The reactivity order is generally I > Br > Cl. |

Future work in this area aims to develop even more robust catalyst systems that can tolerate highly sensitive functional groups, further streamlining synthetic routes to complex molecules containing the 6-methoxy-2-naphthyl moiety.

Investigation of Alternative Metal Catalysts for Novel Reactivity

While palladium has been the dominant catalyst for Negishi couplings, there is growing interest in exploring alternative, more abundant, and less expensive metals. Nickel, in particular, has emerged as a promising alternative. wikipedia.orgnih.gov Nickel catalysts can often promote cross-coupling reactions under milder conditions and can exhibit different selectivity compared to their palladium counterparts. organic-chemistry.orgnih.gov

For instance, nickel catalysts have been shown to be effective in coupling aryl chlorides, which are often less reactive than the corresponding bromides and iodides under palladium catalysis. researchgate.net This opens up the possibility of using a wider range of starting materials for the synthesis of 6-methoxy-2-naphthyl-containing compounds. The use of nickel can also lead to different mechanistic pathways, potentially offering new opportunities for controlling the stereochemistry of the reaction. nih.gov

Comparative Catalyst Performance in Negishi-type Couplings

| Catalyst Metal | Advantages | Disadvantages |

|---|---|---|

| Palladium | High functional group tolerance, well-understood reactivity. | High cost, potential for catalyst poisoning. |

Further research is needed to fully explore the potential of nickel and other alternative metal catalysts in reactions involving this compound and to develop practical and reliable protocols for their use.

Stereoselective and Asymmetric Transformations utilizing Naphthalene-derived Organozinc Reagents

The development of stereoselective and asymmetric transformations is a major goal in modern organic synthesis. In the context of this compound, this is particularly relevant for the synthesis of chiral molecules such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen. nih.govgoogle.comscispace.comsioc-journal.cn

Achieving high enantioselectivity in Negishi couplings typically involves the use of chiral ligands on the metal catalyst. These ligands create a chiral environment around the metal center, which can differentiate between the two enantiomers of a racemic starting material or control the facial selectivity of the addition to a prochiral substrate. While significant progress has been made in asymmetric Negishi couplings of alkylzinc reagents, the development of highly enantioselective methods for arylzinc reagents like this compound remains an active area of research. organic-chemistry.org

Future work will likely focus on the design and synthesis of new chiral ligands specifically tailored for the asymmetric coupling of naphthalene-derived organozinc reagents, paving the way for the efficient and highly stereoselective synthesis of valuable chiral compounds.

In Situ Spectroscopic Monitoring of Reaction Progress in Mechanistic Studies

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and developing new transformations. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, have become powerful tools for monitoring reactions in real-time. scienceopen.comresearchgate.netchemrxiv.orgresearchgate.netosti.gov

By observing the changes in the concentrations of reactants, intermediates, and products as the reaction progresses, researchers can gain valuable insights into the kinetics and mechanism of the transformation. scienceopen.com For reactions involving this compound, in situ monitoring can be used to study the formation of the organozinc reagent itself, as well as the individual steps of the catalytic cycle in the Negishi coupling. nih.govresearchgate.net This information can help to identify rate-limiting steps, detect catalyst deactivation pathways, and ultimately lead to the development of more efficient and robust synthetic methods. researchgate.net

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 6-Methoxy-2-naphthylzinc bromide in inert conditions?

- Answer : Synthesis requires strict inert atmosphere protocols (e.g., Schlenk line or glovebox) to prevent hydrolysis or oxidation of the organozinc species. For analogous naphthalene derivatives, reactions are performed under dry argon using precursors like brominated naphthalenes and activated zinc powder. Quenching steps must avoid protic solvents, with intermediates verified via TLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of 1H/13C NMR to identify methoxy and naphthyl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm). For zinc-bound species, indirect characterization via transmetallation reactions (e.g., coupling with iodobenzene) and analysis of cross-coupled products is recommended. TLC with UV-active spots can monitor reaction progress .

Q. What safety protocols are critical when handling this organozinc compound?

- Answer : Use explosion-proof refrigeration for storage, as organozinc reagents are pyrophoric. Waste must be neutralized with isopropanol/CO2-saturated solvents before disposal. Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory, as highlighted in safety guidelines for similar brominated reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Answer : Optimize ligand-metal ratios (e.g., Pd(PPh3)4 or NiCl2(dppp)) and solvent polarity (THF vs. DMF) to enhance coupling efficiency. For example, in Suzuki-Miyaura reactions, a 1:1.2 molar ratio of aryl halide to organozinc reagent at 60–80°C improves yields. Monitor side reactions (e.g., homocoupling) via GC-MS or HPLC .

Q. What advanced analytical techniques resolve contradictions in thermal stability data for organozinc compounds?

- Answer : Perform TGA-DSC under nitrogen to quantify decomposition thresholds (e.g., endothermic peaks for ligand dissociation vs. exothermic degradation). For this compound, compare data with structurally similar compounds (e.g., sodium 6-ethoxy-2-naphthalenesulfonate derivatives, which show stability up to 200°C) .

Q. How can researchers address discrepancies in reaction yields caused by trace bromide impurities?

- Answer : Use capillary electrophoresis (CE) with UV detection to quantify residual bromide ions. Optimize CE parameters (e.g., buffer pH 8.5–9.0 and voltage 20–25 kV) to separate chloride and bromide peaks. Statistical experimental design (e.g., factorial DOE) identifies critical variables like electrolyte composition .

Q. What mechanistic insights can be gained from studying solvent effects on transmetallation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.